molecular formula C16H13ClN4O2 B1416400 6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 2197064-28-9

6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No. B1416400
M. Wt: 328.75 g/mol
InChI Key: DPPSNLCDMFSPBN-QGMBQPNBSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine moiety can be achieved from easily available chemicals. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine analogues can be modified at C2 and C6 positions. For example, a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed significantly improved potency .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine analogues include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Scientific Research Applications

Synthesis Methods

6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide is synthesized through efficient and straightforward methods. Hosseini and Bayat (2019) describe a synthesis method involving a five-component cascade reaction using cyanoacetohydrazide, 4-nitroacetophenone, and other compounds in water and ethanol, highlighting the protocol's simplicity and environmental benignity (Hosseini & Bayat, 2019).

Chemical Properties and Analysis

The structural and chemical properties of derivatives of imidazo[1,2-a]pyridine have been explored. Dhanalakshmi et al. (2018) conducted crystal structure and Hirshfeld surface analysis on similar compounds, providing insights into their molecular configurations (Dhanalakshmi et al., 2018).

Potential Industrial Applications

Imidazopyridine derivatives have shown potential in industrial applications. Yadav, Behera, and Kumar (2014) investigated the corrosion inhibition properties of imidazopyridine derivatives on mild steel, indicating their utility in corrosion protection (Yadav, Behera, & Kumar, 2014).

Biological and Medicinal Research

While avoiding specifics about drug use and side effects, it is important to note that research has explored the biological activity of imidazo[1,2-a]pyridine derivatives. Göktaş et al. (2014) synthesized novel derivatives and evaluated their antifungal activities, showing moderate activity against various fungal strains (Göktaş et al., 2014).

Environmental Applications

Imidazo[1,2-a]pyridine derivatives have also been studied for environmental applications. Sharma et al. (2018) synthesized selenoester derivatives of imidazo[1,2-a]pyridine for chemical detoxification of mercury chloride, demonstrating their potential use in treating mercury-induced toxicity (Sharma et al., 2018).

Future Directions

The future directions in the field of imidazo[1,2-a]pyridine research involve the development of new drugs, especially for the treatment of tuberculosis (TB). The World Health Organization has taken the initiative to develop new TB drugs .

properties

IUPAC Name

6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-23-13-5-2-11(3-6-13)8-18-20-16(22)14-10-21-9-12(17)4-7-15(21)19-14/h2-10H,1H3,(H,20,22)/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPSNLCDMFSPBN-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
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6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
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6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
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6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 5
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6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 6
6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide

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